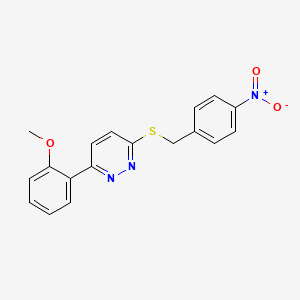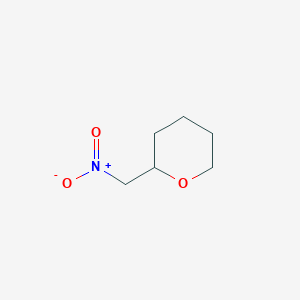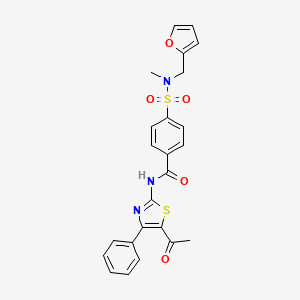
1-(2-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Unexpected Cyclization in Drug Discovery
The research into the chemical behavior of related compounds, such as those involving diazepan-1-yl moieties, has led to findings on unexpected cyclization reactions. For instance, the attempted use of certain diazopyrrolidine-diones in Rh(ii)-catalyzed condensation with nitriles, intended to form 1,3-oxazoles, resulted unexpectedly in the formation of tricyclic 2-benzazepines. This outcome highlights the chemical complexity and potential for discovering novel scaffolds in drug discovery. Such benzazepines are considered privileged scaffolds, emphasizing their significance in the medicinal chemistry domain (Inyutina et al., 2021).
Novel Heterocyclic System Construction
The exploration of sulfur-containing pyridine systems demonstrates the innovative synthesis of complex heterocyclic systems. For example, the alkylation of 3-cyanopyridine-2(1H)-thiones with certain xanthene derivatives under specific conditions led to the formation of penta- and hexacyclic heterocyclic systems. This research illustrates the potential for constructing intricate molecular architectures, which are essential in the development of new chemical entities for therapeutic use (Dotsenko et al., 2013).
Synthesis of Diazepine-Diones and Antagonists
The synthesis of new pyrido[3,2-e][1,4]diazepine-2,5-diones and pyrido[2,3-e][1,4]diazepine-2,5-diones showcases the chemical strategies to create bioactive compounds with potential receptor antagonistic properties. This research underlines the methodological advancements in synthesizing diazepine derivatives, which are crucial for the development of new therapeutic agents (El Bouakher et al., 2011).
Histamine H(3) Receptor Antagonist Synthesis
The synthesis of a specific hydroxyproline-based H(3) receptor antagonist highlights the strategic manipulation of hydroxyproline stereochemistry and the desymmetrization of homopiperazine. This work exemplifies the complexity of synthesizing targeted receptor antagonists, which play a critical role in drug development for various therapeutic areas (Pippel et al., 2010).
Propiedades
IUPAC Name |
1-[2-(4-cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c19-13-5-6-14(20)18(13)11-15(21)17-8-2-7-16(9-10-17)12-3-1-4-12/h12H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFKHYZFWGQODK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2588389.png)

![Ethyl 8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylate](/img/structure/B2588395.png)
![N-[(3-methoxyphenyl)methoxy]thian-4-imine](/img/structure/B2588396.png)

![4-butoxy-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2588398.png)


![8-[(2-chloro-6-fluorophenyl)methyl]-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2588404.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone](/img/structure/B2588405.png)
![N-allyl-1-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}piperidine-4-carboxamide](/img/structure/B2588406.png)
![3'-(3-Methylphenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2588408.png)

